molecular formula C12H18N2O3 B1595757 1-Cyclohexyl-5-ethylbarbituric acid CAS No. 837-32-1

1-Cyclohexyl-5-ethylbarbituric acid

Cat. No.: B1595757
CAS No.: 837-32-1
M. Wt: 238.28 g/mol
InChI Key: WCCUCVYMWMWXAG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-ethylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of a cyclohexyl group and an ethyl group attached to the barbituric acid core. It is an off-white to yellow crystalline powder with a molecular formula of C12H18N2O3 and a molecular weight of 238.28 g/mol .

Preparation Methods

The synthesis of 1-Cyclohexyl-5-ethylbarbituric acid typically involves the reaction of barbituric acid with cyclohexylamine and ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-5-ethylbarbituric acid undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used in the synthesis of barbituric acid derivatives, which are valuable intermediates in pharmaceutical research.

    Biology: Its derivatives have shown potential in biological studies, particularly in the development of new drugs.

    Medicine: It has been explored for its sedative and hypnotic properties, making it a candidate for the treatment of conditions like insomnia and anxiety.

    Industry: The compound is used in the creation of organic sensors and other industrial applications

Comparison with Similar Compounds

1-Cyclohexyl-5-ethylbarbituric acid can be compared with other barbituric acid derivatives such as:

    Phenobarbital: Known for its anticonvulsant properties.

    Secobarbital: Used as a short-term treatment for insomnia.

    Thiopental: Employed as an anesthetic agent.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbituric acid derivatives .

Properties

IUPAC Name

1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCUCVYMWMWXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003700
Record name 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-32-1
Record name 1-Cyclohexyl-5-ethylbarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 1-cyclohexyl-5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-5-ethylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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